molecular formula C9H16O2 B163526 (E)-9,9,9-Trideuterio-4-hydroxynon-2-enal

(E)-9,9,9-Trideuterio-4-hydroxynon-2-enal

Cat. No.: B163526
M. Wt: 159.24 g/mol
InChI Key: JVJFIQYAHPMBBX-PKJLGKQPSA-N
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Mechanism of Action

Target of Action

4-Hydroxynonenal-d3, also known as 4-HNE-d3, is a deuterium-labeled variant of 4-Hydroxynonenal (4-HNE). The primary target of 4-HNE-d3 is acetaldehyde dehydrogenase 2 (ALDH2) . ALDH2 is an enzyme that plays a crucial role in alcohol metabolism by converting acetaldehyde, a toxic intermediate of alcohol metabolism, into non-toxic acetate .

Mode of Action

4-HNE-d3 interacts with its target, ALDH2, by acting as both a substrate and an inhibitor . It forms covalent adducts with nucleophilic functional groups in proteins, nucleic acids, and membrane lipids . This interaction primarily involves a Michael addition reaction, which can target cysteine, histidine, or lysine residues, or through the formation of a Schiff base, which can target arginine or lysine .

Biochemical Pathways

The action of 4-HNE-d3 affects various biochemical pathways. It is generated in the oxidation of lipids containing polyunsaturated omega-6 fatty acids, such as arachidonic and linoleic acids . The compound can modulate a number of signaling processes, primarily through the formation of covalent adducts with proteins, nucleic acids, and membrane lipids .

Pharmacokinetics

It is known that the compound is a product of lipid peroxidation, and its levels can increase during oxidative stress . The metabolism of 4-HNE-d3 leads to a great number of degradation products, some of which are excreted in urine and may serve as non-invasive biomarkers of oxidative stress .

Result of Action

The molecular and cellular effects of 4-HNE-d3’s action are diverse. It plays an important role in cancer through mitochondria . The compound’s ability to form adducts with proteins can lead to changes in protein function and cellular processes .

Action Environment

The action of 4-HNE-d3 can be influenced by various environmental factors. For instance, conditions that increase oxidative stress, such as exposure to toxins or radiation, can increase the production of 4-HNE-d3 . Furthermore, the compound’s reactivity and stability can be affected by factors such as pH and the presence of other reactive species .

Biochemical Analysis

Biochemical Properties

4-Hydroxynonenal-d3, like its non-deuterated counterpart, is known to interact with a variety of biomolecules. It can form covalent adducts with nucleophilic functional groups in proteins, nucleic acids, and membrane lipids . This interaction primarily occurs through a Michael addition reaction, targeting amino acids such as cysteine, histidine, or lysine . These biochemical reactions contribute to the role of 4-Hydroxynonenal-d3 in cellular signaling and stress responses .

Cellular Effects

4-Hydroxynonenal-d3 has been found to influence various cellular processes. It can modulate cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the enzyme acetaldehyde dehydrogenase 2 (ALDH2), which is involved in alcohol metabolism . Furthermore, it has been implicated in the regulation of cell proliferation and transformation, and it can induce cell death under certain conditions .

Molecular Mechanism

The molecular mechanism of action of 4-Hydroxynonenal-d3 involves its binding interactions with biomolecules and subsequent changes in gene expression. It forms covalent adducts with proteins, nucleic acids, and membrane lipids, which can alter their function and disrupt normal cellular processes . For example, it can inhibit enzymes or activate them, leading to changes in metabolic pathways .

Temporal Effects in Laboratory Settings

The effects of 4-Hydroxynonenal-d3 can change over time in laboratory settings. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function can vary in in vitro or in vivo studies

Metabolic Pathways

4-Hydroxynonenal-d3 is involved in the metabolic pathways of lipid peroxidation, specifically the oxidation of n-6 polyunsaturated fatty acids . It can interact with various enzymes and cofactors within these pathways. Specific details about these interactions and their effects on metabolic flux or metabolite levels are not currently available in the literature.

Transport and Distribution

It is known that 4-Hydroxynonenal-d3 can form adducts with proteins, nucleic acids, and membrane lipids, which could potentially influence its localization or accumulation . Specific details about transporters or binding proteins that it interacts with are not currently available in the literature.

Subcellular Localization

It is possible that it could be directed to specific compartments or organelles through targeting signals or post-translational modifications, given its ability to form adducts with various biomolecules . Specific details about these processes are not currently available in the literature.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy Nonenal-d3 is synthesized by the oxidation of lipids containing polyunsaturated omega-6 fatty acids . The synthetic route involves the use of deuterated reagents to introduce deuterium atoms at specific positions in the molecule. The reaction conditions typically involve the use of oxidizing agents such as hydrogen peroxide or other peroxides under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of 4-Hydroxy Nonenal-d3 involves large-scale lipid oxidation processes. The process starts with the extraction of polyunsaturated fatty acids from natural sources, followed by their oxidation in the presence of deuterated reagents. The product is then purified using techniques such as distillation or chromatography to obtain high-purity 4-Hydroxy Nonenal-d3 .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy Nonenal-d3 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Thiols, amines, alcohols.

Major Products Formed

    Oxidation Products: Various aldehydes and carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Compounds with substituted functional groups.

    Michael Addition Products: Adducts with nucleophiles.

Scientific Research Applications

Internal Standard in Analytical Chemistry

  • Gas Chromatography and Mass Spectrometry : 4-HNE-d3 serves as an internal standard for quantifying 4-HNE in biological samples. Its deuterated nature allows for precise measurement by distinguishing it from non-deuterated compounds during analysis .

Marker of Lipid Peroxidation

  • Oxidative Stress Studies : As a product of lipid peroxidation, 4-HNE-d3 is utilized as a biomarker to study oxidative stress in various biological systems. This is particularly relevant in research involving polyunsaturated fatty acids and their metabolic pathways .

Cellular Signaling and Pathways

  • Second Messenger Role : 4-HNE-d3 is studied for its involvement in cellular signaling processes, acting as a second messenger for reactive oxygen species (ROS). It influences various signaling pathways related to cell proliferation and apoptosis .

Pathophysiological Implications

  • Cancer Research : The compound's interaction with acetaldehyde dehydrogenase 2 (ALDH2) suggests it plays a role in cancer metabolism and progression. Elevated levels of 4-HNE have been linked to tumorigenesis, making it a target for cancer therapeutic strategies .
  • Neurodegenerative Disorders : Research indicates that 4-HNE-d3 may contribute to the pathogenesis of neurodegenerative diseases such as Alzheimer's by promoting oxidative damage to cellular components .

Investigative Tool in Disease Mechanisms

  • Cardiovascular Diseases : Studies have shown that increased activity of ALDH2 can mitigate the effects of cardiac ischemia, with 4-HNE-d3 being involved in the detoxification processes that protect against oxidative damage during ischemic events .
  • Toxicology : As a cytotoxic product of lipid peroxidation, 4-HNE-d3 is investigated for its role in various toxicological studies, particularly regarding its effects on cellular integrity and function .

Development of Antioxidants

  • Formulation of Protective Agents : The compound is explored in the development of antioxidants aimed at reducing oxidative stress in food and pharmaceutical industries. Its ability to interact with reactive species makes it valuable for creating protective formulations .

Data Table: Summary of Applications

Application AreaSpecific UseReference
Chemical ResearchInternal standard for chromatography
Biological ResearchMarker for oxidative stress
Cancer ResearchInteraction with ALDH2
Neurodegenerative StudyImplications in Alzheimer's disease
Cardiovascular ResearchRole in cardiac protection
Industrial DevelopmentAntioxidant formulation

Case Study 1: Role in Cancer Metabolism

A study published in Free Radical Biology and Medicine investigated the effects of 4-HNE on cancer cell lines. It was found that elevated levels of 4-HNE induced apoptosis through the activation of caspases, highlighting its dual role as both a signaling molecule and a potential therapeutic target in cancer treatment .

Case Study 2: Neurodegeneration Mechanisms

Research conducted by Esterbauer et al. demonstrated that increased concentrations of 4-HNE are associated with oxidative damage in neurodegenerative diseases. The study emphasized the importance of monitoring lipid peroxidation products like 4-HNE-d3 to understand their contributions to neuronal cell death .

Comparison with Similar Compounds

4-Hydroxy Nonenal-d3 is unique due to the presence of deuterium atoms, which makes it an ideal internal standard for mass spectrometry analysis. Similar compounds include:

These compounds share similar chemical properties and biological activities but differ in their specific molecular structures and the types of fatty acids from which they are derived.

Biological Activity

(E)-9,9,9-Trideuterio-4-hydroxynon-2-enal (4-HNE-d3) is a deuterated variant of 4-hydroxynonenal (4-HNE), a significant product of lipid peroxidation derived from polyunsaturated fatty acids. This compound has garnered attention due to its biological activities and implications in various pathophysiological processes.

Target of Action

The primary target of 4-HNE-d3 is acetaldehyde dehydrogenase 2 (ALDH2) . This enzyme plays a crucial role in detoxifying aldehydes, including those generated during oxidative stress. 4-HNE-d3 acts as both a substrate and an inhibitor of ALDH2, influencing its activity and the overall metabolic pathways related to aldehyde detoxification .

Mode of Action

4-HNE-d3's interaction with ALDH2 can lead to reversible inhibition at lower concentrations, while higher concentrations may cause irreversible modifications through covalent bonding. This duality suggests that the concentration of 4-HNE-d3 is critical in determining its biological effects .

Formation and Stability

4-HNE-d3 is generated during the oxidation of n-6 polyunsaturated fatty acids such as arachidonic acid and linoleic acid. Its stability and degradation kinetics can vary based on environmental conditions and cellular contexts. In laboratory settings, the compound's effects on cellular functions can change over time, indicating a complex interaction with biological systems .

Cellular Effects

4-HNE-d3 influences various cellular processes:

  • Cell Signaling : It modulates key signaling pathways including the MAPK pathway and transcription factors like Nrf2 and NF-κB, which are vital for cellular stress responses .
  • Gene Expression : The compound can alter gene expression profiles by forming covalent adducts with proteins and nucleic acids, disrupting normal cellular functions .

Oxidative Stress and Disease

As a marker of oxidative stress, 4-HNE-d3 is implicated in several diseases:

  • Cancer : It promotes cell proliferation at low concentrations but induces apoptosis at higher levels, linking it to tumorigenesis .
  • Neurodegenerative Diseases : The compound's reactivity with neuronal proteins can lead to functional impairments associated with diseases like Alzheimer's and Parkinson's .
  • Cardiovascular Diseases : Increased levels of 4-HNE have been correlated with cardiac ischemia and other cardiovascular conditions due to its effects on mitochondrial function .

Case Studies

  • Inhibition of ALDH2 : A study demonstrated that 4-HNE acts as an inhibitor of ALDH2, affecting its enzymatic activity in human cells. This inhibition was found to be concentration-dependent, highlighting the importance of maintaining low oxidative stress levels for cellular health .
  • Role in Aging : Research indicates that elevated levels of 4-HNE are associated with aging-related diseases. The detoxification mechanisms involving glutathione S-transferases (GSTs) play a protective role against the accumulation of 4-HNE in aging tissues .

Data Table

Biological ActivityMechanismImplications
Inhibition of ALDH2Reversible/Irreversible modificationCancer progression
Modulation of signaling pathwaysAlters gene expressionNeurodegenerative diseases
Formation of adductsDisrupts protein functionCardiovascular diseases

Properties

IUPAC Name

(E)-9,9,9-trideuterio-4-hydroxynon-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3/b7-5+/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJFIQYAHPMBBX-PKJLGKQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCC(/C=C/C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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